

Spectroscopic Profile of 3-Benzylpyridine: A Technical Guide

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Compound of Interest

Compound Name: **3-Benzylpyridine**

Cat. No.: **B1203931**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Benzylpyridine** (CAS No: 620-95-1), a key intermediate in pharmaceutical and chemical synthesis. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Benzylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **3-Benzylpyridine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.51	d	1H	H-2 (Pyridine)
8.46	dd	1H	H-6 (Pyridine)
7.45	dt	1H	H-4 (Pyridine)
7.20 - 7.35	m	5H	Phenyl-H
7.10	dd	1H	H-5 (Pyridine)
3.99	s	2H	-CH ₂ -

d: doublet, dd: doublet of doublets, dt: doublet of triplets, m: multiplet, s: singlet

Table 2: ^{13}C NMR Spectroscopic Data of **3-Benzylpyridine**

Chemical Shift (δ) ppm	Assignment
150.2	C-6 (Pyridine)
147.8	C-2 (Pyridine)
139.4	C-1' (Phenyl)
136.1	C-4 (Pyridine)
135.8	C-3 (Pyridine)
128.9	C-2', C-6' (Phenyl)
128.6	C-3', C-5' (Phenyl)
126.5	C-4' (Phenyl)
123.5	C-5 (Pyridine)
38.9	-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-Benzylpyridine**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3000 - 3100	Medium	Aromatic C-H Stretch (Pyridine and Phenyl)
2850 - 2960	Medium	Aliphatic C-H Stretch (-CH ₂ -)
1580 - 1610	Medium-Strong	C=C and C=N Ring Stretching (Pyridine)
1450 - 1500	Medium-Strong	C=C Ring Stretching (Phenyl)
1420 - 1440	Medium	CH ₂ Bending
690 - 770	Strong	C-H Out-of-plane Bending (Aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **3-Benzylpyridine**

m/z	Relative Intensity (%)	Assignment
169	94.3	[M] ⁺ (Molecular Ion)
168	100.0	[M-H] ⁺
167	29.7	[M-2H] ⁺
91	14.9	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general experimental protocols are outlined below.

NMR Spectroscopy

- Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ^1H and ^{13}C NMR analysis.
- Sample Preparation: Approximately 10-20 mg of **3-Benzylpyridine** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard.
- ^1H NMR Acquisition: The proton NMR spectrum was acquired using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The carbon NMR spectrum was acquired using a proton-decoupled pulse sequence. A larger number of scans was employed to obtain a clear spectrum.

Infrared (IR) Spectroscopy

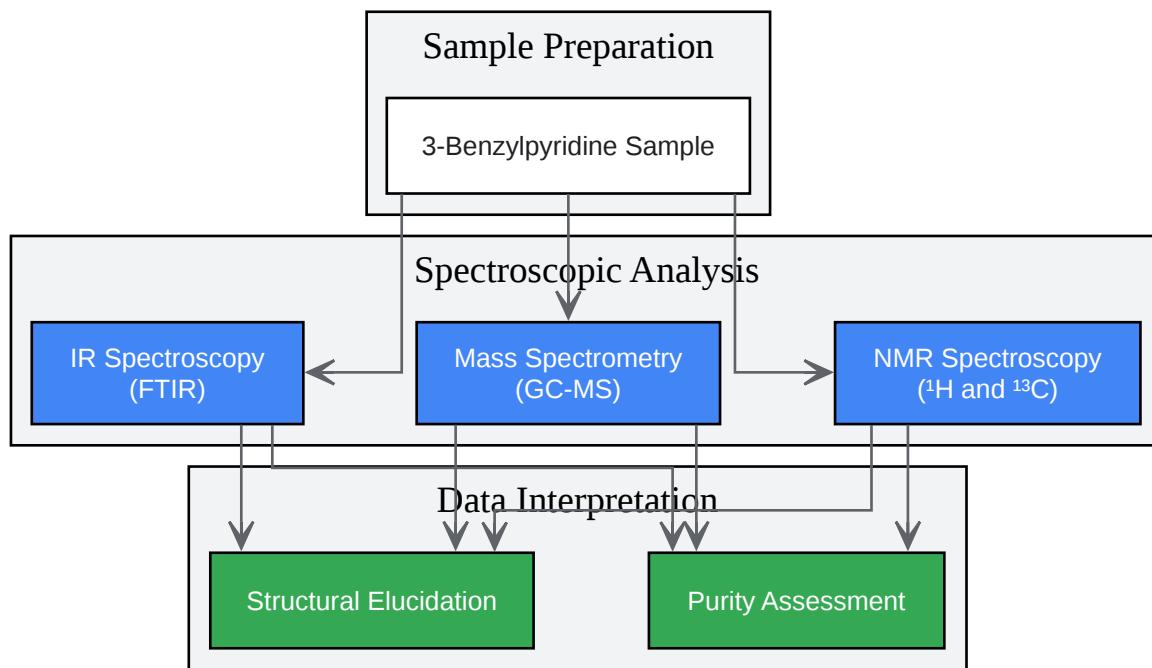
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was utilized for the analysis.
- Sample Preparation: The IR spectrum was obtained from a thin liquid film of **3-Benzylpyridine** prepared in a capillary cell (melt)[1].
- Data Acquisition: The spectrum was recorded over the standard mid-IR range (4000-400 cm^{-1}).

Mass Spectrometry

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system was employed for the analysis.
- Ionization Method: Electron Ionization (EI) at 70 eV was used to generate the mass spectrum.
- Analysis: The fragmentation pattern of **3-Benzylpyridine** is characterized by the loss of a hydrogen atom to form the stable base peak at m/z 168. A significant fragment at m/z 91 corresponds to the tropylion ion, formed by the cleavage of the C-C bond between the methylene group and the pyridine ring.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-Benzylpyridine**.



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A logical workflow for the spectroscopic analysis of **3-Benzylpyridine**.

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References

- 1. 3-Benzylpyridine | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nlm.nih.gov]
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